5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
The compound “5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a fluoro group, a methoxy group, a pyridinyl group, a pyrrolidinyl group, and a benzenesulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridinyl and a pyrrolidinyl group suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluoro group might make the compound more electrophilic, while the pyridinyl and pyrrolidinyl groups could potentially participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, boiling point, and refractive index, would be influenced by its molecular structure .Scientific Research Applications
2. Role in Medicinal Chemistry The compound's pyrrolidine ring is significant in medicinal chemistry. Petri et al. (2021) discussed the significance of the pyrrolidine ring in medicinal chemistry, focusing on bioactive molecules characterized by the pyrrolidine ring and its derivatives. This review highlighted the influence of steric factors on biological activity and the structure-activity relationship (SAR) of the compounds (Petri et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-14-6-5-12(17)10-15(14)24(21,22)19-13-7-9-20(11-13)16-4-2-3-8-18-16/h2-6,8,10,13,19H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNQJUVBRMMPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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